2-(2-Pyrrolidinyl)benzenethiol
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Overview
Description
2-(2-Pyrrolidinyl)benzenethiol is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzenethiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrrolidinyl)benzenethiol typically involves the formation of the pyrrolidine ring followed by its attachment to the benzenethiol group. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(2-Pyrrolidinyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-Pyrrolidinyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, leading to various biological effects. The compound may modulate specific pathways, such as inhibiting enzyme activity or altering signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Thiophenol: An aromatic thiol with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidinylbenzenes: Compounds with similar structures but different substituents on the aromatic ring
Uniqueness
2-(2-Pyrrolidinyl)benzenethiol is unique due to the combination of the pyrrolidine ring and the benzenethiol moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its individual components .
Properties
IUPAC Name |
2-pyrrolidin-2-ylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11-12H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAEXBVEXZGCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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